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molecular formula C9H9BrN2 B8652841 2-Amino-2-(3-bromo-phenyl)-propionitrile

2-Amino-2-(3-bromo-phenyl)-propionitrile

Cat. No. B8652841
M. Wt: 225.08 g/mol
InChI Key: NMINVRPXZJMMLL-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A mixture of 1-(3-bromo-phenyl)-ethanone (10 g, 50 mmol), NH4Cl (6.4 g, 100 mmol) and KCN (6.5 g, 100 mmol) was dissolved in ammonia (200 ml). The solution was stirred at room temperature for 3 days. The mixture was extracted with diethylether (3×300 ml). The organic phase was washed with water and brine, dried with Na2SO4 and concentrated in vacuo to yield the title compound (also containing some unreacted starting material). 1H-NMR (400 MHz, CDCl3): 7.84 (s, 1H), 7.59 (d, 1H), 7.48 (d, 1H), 7.28 (m, 1H), 1.75 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.[NH4+:11].[Cl-].[C-:13]#[N:14].[K+]>N>[NH2:11][C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)([CH3:9])[C:13]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
6.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
6.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether (3×300 ml)
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC(C#N)(C)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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